3-Methoxy-3-(trifluoromethyl)azetidine

Physicochemical profiling Drug discovery Azetidine basicity

3-Methoxy-3-(trifluoromethyl)azetidine is a 3,3‑disubstituted azetidine building block bearing a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group at the same ring carbon. The compound has a molecular formula of C₅H₈F₃NO and a molecular weight of 155.12 g/mol.

Molecular Formula C5H8F3NO
Molecular Weight 155.12 g/mol
CAS No. 1934732-27-0
Cat. No. B1435079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-3-(trifluoromethyl)azetidine
CAS1934732-27-0
Molecular FormulaC5H8F3NO
Molecular Weight155.12 g/mol
Structural Identifiers
SMILESCOC1(CNC1)C(F)(F)F
InChIInChI=1S/C5H8F3NO/c1-10-4(2-9-3-4)5(6,7)8/h9H,2-3H2,1H3
InChIKeyVNJCLZREZUJUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-3-(trifluoromethyl)azetidine (CAS 1934732-27-0) – Physicochemical Baseline for Sourcing Decisions


3-Methoxy-3-(trifluoromethyl)azetidine is a 3,3‑disubstituted azetidine building block bearing a methoxy (-OCH₃) and a trifluoromethyl (-CF₃) group at the same ring carbon [1]. The compound has a molecular formula of C₅H₈F₃NO and a molecular weight of 155.12 g/mol . It is supplied principally as the free base (CAS 1934732-27-0) or as the hydrochloride salt (CAS 2126162-29-4) with typical purities of 95–98% . Its computed physicochemical descriptors – XLogP3-AA 0.4, pKa (predicted) 7.56 ± 0.40, topological polar surface area 21.3 Ų, and a single rotatable bond – position it as a compact, moderately lipophilic scaffold with a well‑balanced hydrogen‑bonding profile (1 H‑bond donor, 5 H‑bond acceptors) [1].

Why 3‑Methoxy‑3‑(trifluoromethyl)azetidine Cannot Be Replaced by Common Azetidine Analogs – The Case for Precise Building‑Block Selection


The 3‑position of the azetidine ring is a critical vector in medicinal chemistry; the simultaneous presence of a strongly electron‑withdrawing trifluoromethyl group and an electron‑donating methoxy group on the same sp³ carbon creates a unique electronic and steric environment that cannot be reproduced by mono‑substituted analogs [1]. Simply substituting 3‑methoxyazetidine for the target compound, for instance, forfeits the CF₃‑driven metabolic stabilization and lipophilicity adjustment, while substituting 3‑(trifluoromethyl)azetidine abandons the methoxy‑mediated hydrogen‑bond acceptor capacity and the potential for further O‑alkylation diversification [2]. The quantitative evidence below demonstrates that the target compound occupies a distinct property space that is inaccessible to its closest commercially available comparators.

3‑Methoxy‑3‑(trifluoromethyl)azetidine – Head‑to‑Head Physicochemical and Drug‑Likeness Evidence Against Four Comparator Azetidines


Reduced Basicity (pKa) Relative to 3‑Methoxyazetidine and 3‑(Trifluoromethyl)azetidine

The predicted pKa of 3‑methoxy‑3‑(trifluoromethyl)azetidine is 7.56 ± 0.40, which is approximately 2.1 log units lower than that of 3‑methoxyazetidine (pKa 9.68 ± 0.40) and roughly 1.0 log unit lower than that of 3‑(trifluoromethyl)azetidine (pKa 8.53 ± 0.40) [1][2]. This places the target compound in the weakly‑basic range where the azetidine nitrogen is substantially de‑protonated at physiological pH (7.4), in contrast to the comparator mono‑substituted azetidines that remain dominantly protonated.

Physicochemical profiling Drug discovery Azetidine basicity

Modulated Lipophilicity (LogP) – Intermediate Between Mono‑Methoxy and Mono‑Trifluoromethyl Analogs

The measured/calculated LogP of the target compound falls in the range 0.40–0.54 (XLogP3-AA 0.40; vendor LogP 0.537; salt LogP 0.527) [1]. This value is notably lower than that of 3‑methoxyazetidine (LogP 0.74) and 3‑hydroxy‑3‑(trifluoromethyl)azetidine (consensus LogP 0.76), yet slightly higher than 3‑(trifluoromethyl)azetidine (LogP ≈ 0.31–0.52) and substantially above 3,3‑difluoroazetidine (ACD/LogP –0.27) [2][3].

Lipophilicity LogP Drug-likeness

Enhanced Hydrogen‑Bond Acceptor Capacity Versus Mono‑Substituted Azetidine Analogs

3‑Methoxy‑3‑(trifluoromethyl)azetidine possesses 5 hydrogen‑bond acceptor sites (the azetidine nitrogen, the methoxy oxygen, and the three fluorine atoms of the CF₃ group), compared with only 2 H‑bond acceptors for 3‑methoxyazetidine and 4 for 3‑(trifluoromethyl)azetidine [1][2][3]. The additional acceptor count arises from the presence of both the methoxy oxygen and the three fluorine atoms, each of which can engage in weak but stereospecific C–F···H interactions.

Hydrogen bonding Molecular recognition Solubility

Predicted Metabolic Stability Superiority Over 3,3‑Difluoroazetidine – Class‑Level Evidence from Systematic Fluorinated Azetidine Study

In a systematic study of mono‑ and difluorinated azetidine physicochemical properties, intrinsic microsomal clearance measurements demonstrated high metabolic stability for all fluorinated azetidines except 3,3‑difluoroazetidine, which was flagged as the single outlier with substantially elevated clearance [1]. Although 3‑methoxy‑3‑(trifluoromethyl)azetidine was not included in that study, the presence of the metabolically robust CF₃ group (replacing labile C–F bonds with C–F₃) and the methoxy group (less prone to oxidative metabolism than a free hydroxyl) supports the inference that the target compound shares the high metabolic stability characteristic of the broader fluorinated azetidine class, while decisively avoiding the metabolic liability observed for the 3,3‑difluoro congener.

Metabolic stability Microsomal clearance Fluorinated azetidines

Gem‑Disubstitution Pattern Enables Conformational Restriction Not Accessible to Mono‑Substituted Azetidines

Traditional synthetic routes to 3,3‑disubstituted azetidines require higher step counts or exhibit poor functional group compatibility, making pre‑formed 3,3‑disubstituted building blocks like 3‑methoxy‑3‑(trifluoromethyl)azetidine strategically valuable [1]. Mono‑substituted analogs (e.g., 3‑methoxyazetidine, 3‑(trifluoromethyl)azetidine) possess a prochiral center at C3 and thus present conformational flexibility that can reduce binding affinity; the gem‑disubstituted scaffold eliminates this flexibility, locking both substituents in a fixed spatial orientation. Recent modular azetidinylation methods specifically target 3,3‑disubstituted azetidines, underscoring their growing importance in medicinal chemistry [1][2].

Conformational restriction Scaffold diversity 3,3-disubstituted azetidine

Optimized Application Scenarios for 3‑Methoxy‑3‑(trifluoromethyl)azetidine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Fine‑Tuned Basicity and Passive BBB Penetration

With a pKa of 7.56 – roughly 2 units below 3‑methoxyazetidine – the target compound exists predominantly in the neutral form at physiological pH, favoring passive diffusion across the blood‑brain barrier while avoiding the excessive basicity that can lead to hERG channel blockade or lysosomal phospholipidosis [1]. This pKa profile makes it a superior starting point for CNS‑penetrant candidates compared to the more basic mono‑substituted azetidine analogs.

Lead Optimization Where Balanced Lipophilicity Is Critical for Solubility–Permeability Trade‑Off

The target compound’s LogP (0.40–0.54) occupies the midpoint between the more lipophilic 3‑hydroxy‑3‑(trifluoromethyl)azetidine (LogP 0.76) and the very hydrophilic 3,3‑difluoroazetidine (LogP –0.27) [2]. This balanced lipophilicity supports oral bioavailability without the risk of poor aqueous solubility that accompanies the hydroxy‑CF₃ analog, or the membrane impermeability risk of the difluoro analog.

Fragment‑Based Drug Design and Structure‑Based Optimization Exploiting Dual H‑Bond Acceptor Capacity

With 5 hydrogen‑bond acceptor sites, the compound offers more potential polar contacts with target proteins than either 3‑methoxyazetidine (2 acceptors) or 3‑(trifluoromethyl)azetidine (4 acceptors) [3]. This enhanced H‑bond capacity is particularly advantageous for engaging polar residues in kinase hinge regions, protease active sites, or nucleotide‑binding pockets where multiple directional interactions are required.

PET Tracer Development Leveraging Fluorine‑Containing Scaffolds for Late‑Stage ¹⁸F‑Labeling

The CF₃ group provides a fluorine‑rich environment suitable for ¹⁸F isotopic labeling strategies, while the methoxy group serves as a synthetic handle for further diversification . The combination of both functionalities on a single azetidine carbon enables the construction of PET tracer candidates with a compact, metabolically stable core that avoids the documented clearance liability of the 3,3‑difluoroazetidine scaffold [4].

Quote Request

Request a Quote for 3-Methoxy-3-(trifluoromethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.